molecular formula C17H17NOS3 B11655212 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11655212
M. Wt: 347.5 g/mol
InChI Key: MVIQFGRQTOXVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of dithioloquinoline derivatives

Preparation Methods

The synthesis of 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a protein kinase inhibitor, which could be useful in the treatment of cancer and other diseases. In materials science, its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with various cellular pathways, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include other dithioloquinoline derivatives, such as 4,4-dimethyl-4,5-dihydro-1,2-dithiolo-[3,4-c]quinoline-1-thione. These compounds share similar structural features but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H17NOS3

Molecular Weight

347.5 g/mol

IUPAC Name

cyclopropyl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C17H17NOS3/c1-9-4-7-11-12(8-9)18(15(19)10-5-6-10)17(2,3)14-13(11)16(20)22-21-14/h4,7-8,10H,5-6H2,1-3H3

InChI Key

MVIQFGRQTOXVLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S

Origin of Product

United States

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